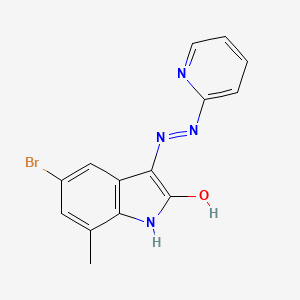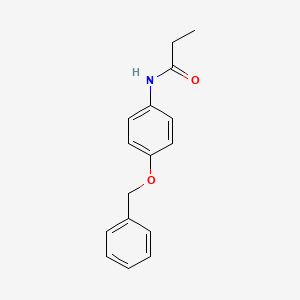
5-bromo-7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol
Descripción general
Descripción
5-bromo-7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol is a synthetic organic compound that belongs to the class of indole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol typically involves the following steps:
Bromination: Introduction of a bromine atom at the 5-position of the indole ring.
Methylation: Addition of a methyl group at the 7-position.
Diazotization and Coupling: Formation of the pyridin-2-yldiazenyl group through diazotization and subsequent coupling with pyridine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:
- Use of automated reactors for precise control of temperature and reaction time.
- Purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a catalyst in organic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Medicine
Drug Development: Investigated for its potential as a lead compound in drug discovery.
Cancer Research:
Industry
Dye Synthesis: Used in the synthesis of dyes and pigments.
Polymer Chemistry:
Mecanismo De Acción
The mechanism of action of 5-bromo-7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interaction with cellular receptors, leading to modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-7-methyl-1H-indol-2-ol: Lacks the pyridin-2-yldiazenyl group.
7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol: Lacks the bromine atom.
5-bromo-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol: Lacks the methyl group.
Uniqueness
The presence of the bromine, methyl, and pyridin-2-yldiazenyl groups in 5-bromo-7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol makes it unique in terms of its chemical reactivity and potential applications. These functional groups contribute to its distinct biological and chemical properties.
Propiedades
IUPAC Name |
5-bromo-7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O/c1-8-6-9(15)7-10-12(8)17-14(20)13(10)19-18-11-4-2-3-5-16-11/h2-7,17,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLCSSWGDISLCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2N=NC3=CC=CC=N3)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-fluorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3871794.png)
![({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)acetic acid](/img/structure/B3871805.png)

![(E)-3-(2,4-diethoxyphenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3871821.png)
![N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]quinolin-8-amine](/img/structure/B3871834.png)
![{[4-(3-chlorophenyl)-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3871837.png)
![(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile](/img/structure/B3871841.png)
![7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3871847.png)
![1-(4-bromophenyl)-3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B3871859.png)
![3-Methoxy-6-[3-[1-(2-pyrrolidin-1-ylethyl)pyrazol-3-yl]phenyl]pyridazine](/img/structure/B3871870.png)
![N-(2-phenyl-1-{[2-(4-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3871883.png)
![(E)-3-(4-butoxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3871886.png)
![2-furaldehyde [3-allyl-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3871895.png)
![4-{[(2,5-dimethylphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3871900.png)
